molecular formula C19H21N5O B12230661 4-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12230661
M. Wt: 335.4 g/mol
InChI Key: ITQRFRHKRIAVEO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions can vary, but generally include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions.

    Attachment of the pyridine ring: This can be done using coupling reactions such as the Suzuki–Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse applications. Its cyclopropyl group adds to its chemical stability and reactivity, making it a valuable compound for various research purposes.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H21N5O/c25-19(14-2-1-5-20-7-14)24-10-15-8-23(9-16(15)11-24)18-6-17(13-3-4-13)21-12-22-18/h1-2,5-7,12-13,15-16H,3-4,8-11H2

InChI Key

ITQRFRHKRIAVEO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5

Origin of Product

United States

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